3,6-Dichloro-5-methoxypyridine-2-carbaldehyde
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Overview
Description
3,6-Dichloro-5-methoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and an aldehyde group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde typically involves the chlorination of 5-methoxypyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination reactions using appropriate chlorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-5-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 3,6-Dichloro-5-methoxypyridine-2-carboxylic acid.
Reduction: 3,6-Dichloro-5-methoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloro-5-methoxypyridine-2-carbaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-3-carboxaldehyde: Similar in structure but lacks the chlorine atoms.
3,6-Dichloropyridine-2-carbaldehyde: Similar but lacks the methoxy group.
5-Methoxypyridine-2-carbaldehyde: Similar but lacks the chlorine atoms at the 3 and 6 positions.
Uniqueness
3,6-Dichloro-5-methoxypyridine-2-carbaldehyde is unique due to the presence of both chlorine atoms and a methoxy group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
3,6-dichloro-5-methoxypyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLVOCWKCISIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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